molecular formula C17H11BrO B1292213 4-Bromophenyl-2'-naphthyl ketone CAS No. 760192-88-9

4-Bromophenyl-2'-naphthyl ketone

Cat. No.: B1292213
CAS No.: 760192-88-9
M. Wt: 311.2 g/mol
InChI Key: RPYONPWJLGOFGD-UHFFFAOYSA-N
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Description

4-Bromophenyl-2’-naphthyl ketone is an organic compound with the molecular formula C₁₇H₁₁BrO and a molecular weight of 311.2 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a naphthyl ketone structure. It is primarily used in research and development settings, particularly in the field of organic chemistry.

Scientific Research Applications

4-Bromophenyl-2’-naphthyl ketone is utilized in various scientific research applications, including:

Safety and Hazards

While specific safety data for “4-Bromophenyl-2’-naphthyl ketone” was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate protective measures and in well-ventilated areas .

Future Directions

While specific future directions for “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds containing a bromophenyl group have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This suggests that “4-Bromophenyl-2’-naphthyl ketone” could also have potential applications in the field of medicinal chemistry.

Preparation Methods

The synthesis of 4-Bromophenyl-2’-naphthyl ketone can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C .

Chemical Reactions Analysis

4-Bromophenyl-2’-naphthyl ketone undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Bromophenyl-2’-naphthyl ketone involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The presence of the naphthyl ketone structure also allows it to participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

4-Bromophenyl-2’-naphthyl ketone can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity profiles, making 4-Bromophenyl-2’-naphthyl ketone distinct in its applications and chemical behavior.

Properties

IUPAC Name

(4-bromophenyl)-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYONPWJLGOFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281339
Record name (4-Bromophenyl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-88-9
Record name (4-Bromophenyl)-2-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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